molecular formula C20H20N2O3S2 B2937293 N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide CAS No. 1022237-89-3

N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide

Cat. No.: B2937293
CAS No.: 1022237-89-3
M. Wt: 400.51
InChI Key: CZGLNVSGXPTSDN-UHFFFAOYSA-N
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Description

“N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has a molecular formula of C20H20N2O3S2 and a molecular weight of 400.51 .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A novel series of benzothiazole–piperazine hybrids were rationally designed, synthesized, and evaluated as multifunctional ligands against Alzheimer’s disease (AD) . The synthesized hybrid molecules illustrated modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole moiety as well as a piperazine moiety . Benzothiazole are compounds with fused benzene and thiazole moiety containing nitrogen and sulphur .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The synthesized hybrid molecules illustrated modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C20H20N2O3S2 and a molecular weight of 400.51 . More detailed information about its melting point, boiling point, density, and other physical properties can be found on specialized chemical databases .

Scientific Research Applications

Cardiac Electrophysiological Activity

Research has explored the synthesis and cardiac electrophysiological properties of compounds, including those related to N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide. These studies aim to identify new selective class III agents for arrhythmia treatment, demonstrating significant potential in vitro and in vivo models (Morgan et al., 1990).

Molecular Structure Analysis

Studies on the degradation products of related compounds under specific conditions, such as crystallization under humidity, have contributed to understanding the molecular structure and stability of these molecules. This includes detailed analyses of crystal structure and intermolecular interactions, offering insights into their chemical behavior and properties (Etsè et al., 2019).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of benzothiazole and benzimidazole derivatives, including those related to the chemical structure , have been explored for their potential antitumor and antimicrobial activities. These studies encompass the development of new synthetic routes and the assessment of biological efficacy against specific cell lines, highlighting their relevance in medicinal chemistry and pharmacology (Fahim & Shalaby, 2019).

Enantioselective Synthesis

Research into enantioselective synthesis methods has been conducted, aiming to create compounds with specific stereochemical configurations. This includes the development of catalytic systems for the addition of dialkylzinc to imines, producing N-formylated products with high yields and enantioselectivities. Such methodologies are critical for generating compounds with desired biological activities (Dahmen & Bräse, 2002).

Photovoltaic Performance Enhancement

The role of solvents in modifying the morphology of polymer-solvent interactions has been investigated, particularly in the context of improving photovoltaic device performance. This research underscores the importance of material science in developing more efficient solar cells, demonstrating the broader applicability of compounds related to this compound in energy technologies (Chu et al., 2011).

Mechanism of Action

Target of Action

The primary target of N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . The compound binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, resulting in a mixed type of inhibition . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition . By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This results in improved cognition and memory, particularly beneficial in conditions like Alzheimer’s disease .

Result of Action

The compound has shown promising results in the therapy of Alzheimer’s disease . It has demonstrated strong inhibition of AChE and Aβ 1-42 aggregation, which are key pathological markers of Alzheimer’s disease . Furthermore, it has shown neuroprotective properties and the ability to enhance cognition . Notably, it significantly improved cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific environmental factors were not identified in the search results, it’s known that factors such as pH, temperature, and presence of other molecules can influence the action of a compound

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-27(24,25)15-9-10-16-17(13-15)26-19(21-16)22-18(23)20(11-5-6-12-20)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGLNVSGXPTSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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